A Comprehensive Technical Guide to 5-(2-Ethoxyphenyl)-5-oxovaleric Acid (CAS 898791-59-8): Properties, Synthesis, and Analytical Framework
A Comprehensive Technical Guide to 5-(2-Ethoxyphenyl)-5-oxovaleric Acid (CAS 898791-59-8): Properties, Synthesis, and Analytical Framework
Executive Summary: 5-(2-Ethoxyphenyl)-5-oxovaleric acid is a specialized organic molecule characterized by an ethoxy-substituted aromatic ring, a ketone, and a terminal carboxylic acid. Publicly available data on this specific compound is sparse, suggesting its role as a novel building block or intermediate in targeted synthesis applications rather than a widely commercialized chemical. This guide serves as an in-depth technical resource for researchers and drug development professionals. It consolidates foundational chemical principles and data from analogous structures to present a robust profile of the molecule. The following sections detail its predicted physicochemical properties, a proposed and logically justified synthetic route via Friedel-Crafts acylation, a comprehensive workflow for its analytical characterization, and crucial safety and handling protocols.
Molecular Profile and Physicochemical Properties
5-(2-Ethoxyphenyl)-5-oxovaleric acid, also known by its IUPAC name 5-oxo-5-(2-ethoxyphenyl)pentanoic acid, possesses a unique combination of functional groups that dictate its chemical behavior and potential utility. The structure integrates an aromatic system, an ether linkage, a ketone, and a carboxylic acid, making it a versatile scaffold for further chemical modification.
Chemical Structure and Identifiers
The core structure consists of a pentanoic acid chain where the C5 carbon is part of a ketone and is directly attached to a benzene ring. The benzene ring is substituted at the C2 position (ortho) with an ethoxy group.
Caption: Chemical Structure of 5-(2-Ethoxyphenyl)-5-oxovaleric acid.
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| CAS Number | 898791-59-8 |
| IUPAC Name | 5-(2-ethoxyphenyl)-5-oxopentanoic acid |
| Molecular Formula | C₁₃H₁₆O₄ |
| Molecular Weight | 236.26 g/mol |
| Canonical SMILES | CCOC1=CC=CC=C1C(=O)CCCC(=O)O |
| InChI Key | InChIKey=SJVBAVSIFVAXSW-UHFFFAOYSA-N |
Predicted Physicochemical Properties
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Source/Method |
|---|---|---|
| logP (Octanol-Water Partition) | 1.9 - 2.5 | Computational (e.g., ALOGPS, ChemDraw) |
| pKa (Acidic) | ~4.5 - 5.0 (Carboxylic Acid) | Analogy to Valeric Acid Derivatives |
| Boiling Point | >300 °C (at 760 mmHg) | Estimation based on similar structures |
| Melting Point | Not available; likely a solid at room temp. | Based on similar aromatic keto-acids |
| Solubility | Soluble in methanol, ethanol, DMSO, DMF; sparingly soluble in water. | Inferred from functional groups |
Proposed Synthesis Pathway: Friedel-Crafts Acylation
Expertise & Causality: The most logical and industrially scalable method for synthesizing an aryl ketone of this nature is the Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction is ideal for forming a new carbon-carbon bond between an aromatic ring and an acyl group.
The proposed pathway involves the reaction of 2-ethoxybenzene (phenetole) with glutaric anhydride. The ethoxy group on the phenetole is an ortho-, para-directing activator, meaning the incoming acyl group will preferentially add to the ortho or para position. While a mixture of isomers is possible, the ortho product (the target molecule) can be separated from the para isomer during purification. A Lewis acid, such as aluminum chloride (AlCl₃), is essential to activate the anhydride, making it a potent electrophile.
Caption: Proposed synthesis via Friedel-Crafts Acylation.
Detailed Experimental Protocol
This protocol is a self-validating system; checkpoints and expected observations are included.
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Reagent Preparation & Setup:
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Equip a three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas bubbler (to maintain an inert atmosphere).
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Dry all glassware in an oven (120 °C) overnight and assemble while hot under a stream of dry nitrogen or argon. An inert atmosphere is critical as aluminum chloride reacts violently with moisture.
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Charge the flask with anhydrous aluminum chloride (1.2 equivalents) and a dry, inert solvent like dichloromethane (DCM) or carbon disulfide (CS₂).
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Reaction Execution:
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Cool the stirred suspension of AlCl₃ to 0-5 °C using an ice bath.
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In a separate flask, dissolve glutaric anhydride (1.0 equivalent) in the same solvent and add it to the dropping funnel.
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Add the glutaric anhydride solution dropwise to the AlCl₃ suspension over 30-45 minutes, maintaining the temperature below 10 °C. The formation of the acylium ion complex is exothermic.
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After the addition is complete, add 2-ethoxybenzene (1.0-1.1 equivalents) dropwise from the funnel.
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Allow the reaction to stir at 0-5 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 12-24 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Workup and Extraction:
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Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This step hydrolyzes the aluminum complexes and protonates the carboxylate. Causality: The acid ensures the final product is in its neutral carboxylic acid form, which is soluble in the organic phase.
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Transfer the mixture to a separatory funnel. Separate the organic layer.
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Extract the aqueous layer two more times with DCM.
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Combine the organic layers and wash with brine (saturated NaCl solution) to remove excess water.
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
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Purification:
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The crude product will likely be a mixture of ortho and para isomers.
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Recrystallization: This is often the most effective method for purifying solid organic compounds. A suitable solvent system (e.g., toluene, ethyl acetate/hexanes) must be determined experimentally. The desired isomer will crystallize out upon cooling, leaving impurities and the other isomer in the mother liquor.
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Column Chromatography: If recrystallization is ineffective, purification via silica gel column chromatography using a gradient of ethyl acetate in hexanes can be employed to separate the isomers.
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Analytical Characterization and Quality Control
A multi-technique approach is required to unambiguously confirm the structure and assess the purity of the synthesized 5-(2-Ethoxyphenyl)-5-oxovaleric acid.
Caption: Workflow for Analytical Characterization.
Spectroscopic and Chromatographic Data
Table 3: Expected Analytical Data for Structural Confirmation
| Technique | Expected Observations and Justification |
|---|---|
| ¹H NMR | ~1.4 ppm (t, 3H): Methyl protons of the ethoxy group. ~4.1 ppm (q, 2H): Methylene protons of the ethoxy group. ~2.1 ppm (quintet, 2H): C3 methylene protons. ~2.5 ppm (t, 2H): C2 methylene protons adjacent to the carboxylic acid. ~3.1 ppm (t, 2H): C4 methylene protons adjacent to the ketone. ~6.9-7.8 ppm (m, 4H): Four distinct signals for the protons on the ortho-substituted aromatic ring. ~12.0 ppm (s, 1H, broad): Carboxylic acid proton (may exchange with D₂O). |
| ¹³C NMR | ~14 ppm: Ethoxy methyl carbon. ~64 ppm: Ethoxy methylene carbon. ~20-40 ppm: Three distinct signals for the aliphatic methylene carbons. ~110-135 ppm: Six signals for the aromatic carbons. ~178 ppm: Carboxylic acid carbonyl carbon. ~200 ppm: Ketone carbonyl carbon. |
| IR (Infrared) | ~1680 cm⁻¹: Strong peak for the aryl ketone C=O stretch. ~1710 cm⁻¹: Strong peak for the carboxylic acid C=O stretch. ~2500-3300 cm⁻¹: Very broad band for the carboxylic acid O-H stretch. ~1250 cm⁻¹: Strong peak for the aryl-alkyl ether C-O stretch. ~1600, 1480 cm⁻¹: Peaks for aromatic C=C stretching. |
| HRMS (High-Res MS) | Expected [M+H]⁺: 237.1127. Justification: High-resolution mass spectrometry provides the exact mass, allowing for unambiguous confirmation of the molecular formula C₁₃H₁₆O₄. |
| HPLC (Purity) | Method: Reverse-phase C18 column. Mobile Phase: Gradient of acetonitrile and water (with 0.1% formic acid). Detection: UV at ~254 nm. A single major peak indicates high purity. |
Handling, Safety, and Toxicology
While a specific Safety Data Sheet (SDS) for this CAS number is not widely available, a reliable hazard assessment can be made based on its functional groups and data from structurally similar keto-acids.[1]
Table 4: GHS Hazard Information (Predicted)
| Category | Hazard Statement | Precautionary Codes |
|---|---|---|
| Skin Irritation | H315: Causes skin irritation. | P280, P302+P352 |
| Eye Irritation | H319: Causes serious eye irritation. | P280, P305+P351+P338 |
| Respiratory Irritation | H335: May cause respiratory irritation.[1] | P261, P304+P340 |
Laboratory Safety Protocols
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Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[1]
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Personal Protective Equipment (PPE):
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Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use.[1]
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Eye Protection: Use chemical safety goggles or a face shield.
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Clothing: Wear a standard laboratory coat.
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First Aid Measures:
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Inhalation: Move the person to fresh air. If breathing is difficult, call a poison center or doctor.
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Skin Contact: Take off contaminated clothing immediately. Wash skin with plenty of soap and water.[1]
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Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]
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Storage and Disposal:
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Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1]
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Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations. Do not allow it to enter sewer systems.
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Potential Applications in Research and Development
Compounds like 5-(2-Ethoxyphenyl)-5-oxovaleric acid are primarily valuable as intermediates in organic synthesis, particularly within medicinal chemistry. The presence of two distinct reactive handles—the carboxylic acid and the ketone—allows for sequential and selective chemical modifications.
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Scaffold for Heterocycle Synthesis: The 1,4-dicarbonyl relationship (when considering the carboxylic acid) makes it a precursor for synthesizing various five- and six-membered heterocyclic rings, which are common motifs in pharmacologically active compounds.
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Linker Molecule: The terminal carboxylic acid can be used to attach this molecule to other substrates, such as amino acids, peptides, or polymers, acting as a linker with a rigid aromatic portion.
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Pro-drug Development: The carboxylic acid could be esterified to improve bioavailability, creating a pro-drug that is later hydrolyzed in vivo to release the active parent molecule.
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Analogue Synthesis: It serves as a key starting material for creating a library of related compounds for structure-activity relationship (SAR) studies, where modifications to the aromatic ring or the aliphatic chain can be systematically explored. Its structural similarity to compounds used as reagents for preparing cell-protective indole derivatives suggests its potential in similar applications.[2]
References
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Vertex AI Search. (2021, August 31). SAFETY DATA SHEET. 1
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Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET. Link
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ITW Reagents. (2025, July 3). Safety data sheet. 3
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TCI Chemicals. (2026, January 20). SAFETY DATA SHEET. Link
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ChemicalBook. (2025, June 19). 5-(2-FLUOROPHENYL)-5-OXOVALERIC ACID. 2
